1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea
Description
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-ethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-3-15-7-5-6-8-19(15)23-21(26)22-16-13-20(25)24(14-16)17-9-11-18(12-10-17)27-4-2/h5-12,16H,3-4,13-14H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCBBFMZEBGIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyrrolidinone intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzene derivatives in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups on the aromatic rings.
Scientific Research Applications
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Substituent Effects on Bioactivity and Physicochemical Properties
- Lipophilicity vs. Solubility : The target compound’s 2-ethylphenyl group contributes to higher lipophilicity compared to fluorinated or methoxy-substituted analogs (e.g., ). This may enhance cell membrane penetration but reduce aqueous solubility.
- Hydrogen Bonding: The urea group (–NH–CO–NH–) in all analogs enables hydrogen bonding, critical for target engagement.
- Metabolic Stability : Fluorinated derivatives (e.g., ) are less prone to oxidative metabolism, extending half-life compared to ethyl or methoxy-substituted compounds.
Biological Activity
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-ethylphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a complex molecular structure, which includes a pyrrolidinone ring and various aromatic substituents. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of approximately 397.467 g/mol, indicating a substantial size that may influence its interaction with biological targets.
Biological Activity
Research into the biological activity of this compound is ongoing, with several studies focusing on its pharmacological properties.
Potential Therapeutic Applications
- Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory responses, suggesting that this compound may possess anti-inflammatory properties.
- Antitumor Activity : Some derivatives within this class have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in oncology.
- Analgesic Properties : The structural similarities with known analgesics may suggest pain-relieving effects, warranting further investigation.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Key Biological Activity |
|---|---|---|---|
| 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea | 887466-25-3 | C22H26ClN3O4 | Anti-inflammatory |
| 1-(5-Chloro-2-methoxyphenyl)-3-{6-[2-(dimethylamino)-1-methylethoxy]pyrazin-2-yl}urea | - | C24H30ClN5O3 | Antitumor |
| 2-(3,4-Dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide | 896284-74-5 | C24H31N3O5 | Analgesic |
Research Studies
Several studies have explored the biological activities associated with compounds structurally related to this compound:
- Study on Anti-inflammatory Properties : A study indicated that similar urea derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .
- Cytotoxicity Assays : Research demonstrated that certain pyrrolidinone derivatives showed selective cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
